4-(2-Quinolinylmethoxy)phenol
Overview
Description
4-(2-Quinolinylmethoxy)phenol is an organic compound that features a quinoline moiety linked to a phenol group via a methoxy bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Quinolinylmethoxy)phenol typically involves the reaction of 2-chloromethylquinoline with 4-hydroxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the methoxy linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-Quinolinylmethoxy)phenol undergoes various chemical reactions, including:
Reduction: The quinoline moiety can be reduced under hydrogenation conditions to yield tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Sodium dichromate, Fremy’s salt
Reduction: Hydrogen gas, palladium on carbon
Substitution: Electrophiles such as bromine or nitronium ions
Major Products
Oxidation: Quinones
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-(2-Quinolinylmethoxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Quinolinylmethoxy)phenol involves several pathways:
Antioxidant Activity: The phenolic hydroxyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: The quinoline moiety can interact with microbial DNA, inhibiting replication and leading to cell death.
Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as NF-kB and COX-2.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Similar structure but lacks the methoxy linkage.
2-Quinolinylmethanol: Contains a hydroxyl group instead of a phenol group.
4-Methoxyphenol: Lacks the quinoline moiety.
Uniqueness
4-(2-Quinolinylmethoxy)phenol is unique due to the presence of both a quinoline and a phenol group, linked by a methoxy bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(quinolin-2-ylmethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-14-7-9-15(10-8-14)19-11-13-6-5-12-3-1-2-4-16(12)17-13/h1-10,18H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLCXMUVSVJHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450985 | |
Record name | 4-[(Quinolin-2-yl)methoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124993-40-4 | |
Record name | 4-[(Quinolin-2-yl)methoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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